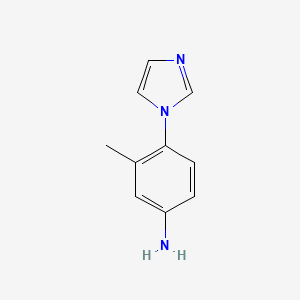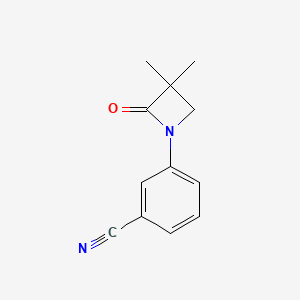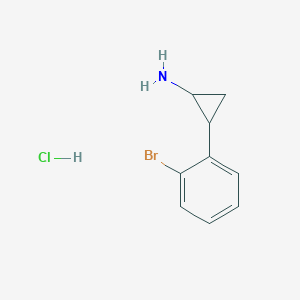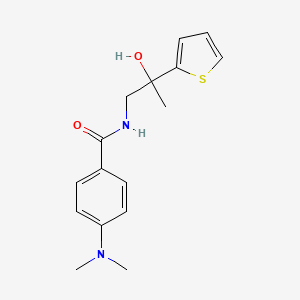
4-Methoxy-2-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O4 and its molecular weight is 236.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Luminescent Properties of Lanthanide Coordination Compounds
Research conducted by Sivakumar et al. (2010) focuses on the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, to investigate the effects of electron-releasing and electron-withdrawing substituents on their luminescent properties. The study demonstrates how substituents influence the photoluminescence of Tb(3+) complexes, highlighting the potential of such compounds in developing advanced luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Long-Range Electron-Withdrawing Effects of the Trifluoromethoxy Group
Castagnetti and Schlosser (2002) explored the electron-withdrawing capabilities of the trifluoromethoxy group, comparing it to methoxy and trifluoromethyl groups. Their findings reveal the superior ability of the trifluoromethoxy group to lower the basicity of arylmetal compounds, even from more distant positions on the aromatic ring. This property makes it a valuable substituent in the design of compounds with specific electronic characteristics (Castagnetti & Schlosser, 2002).
Fluorescent Probes for Sensing pH and Metal Cations
Tanaka et al. (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, showcasing the role of fluorophenol moieties in creating selective sensors for metal ions and pH levels (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Novel Fluorescence Probes for Reactive Oxygen Species
Setsukinai et al. (2003) synthesized novel fluorescence probes capable of selectively detecting highly reactive oxygen species. This research illustrates the use of specific structural modifications to enhance the sensitivity and selectivity of probes for detecting reactive oxygen species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Kinetic Studies of Metal Triflate Catalyzed Reactions
Goodrich et al. (2006) conducted kinetic studies on the metal triflate catalyzed benzoylation of anisole, providing insight into the mechanisms of catalyzed reactions in ionic liquids. This research contributes to the understanding of catalyst behavior and the development of more efficient catalytic processes (Goodrich, Hardacre, Mehdi, Nancarrow, Rooney, & Thompson, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDVYCWKVQXOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)



![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2547930.png)


